Cas no 1461714-16-8 (2-iodo-5-phenyl-1,3,4-thiadiazole)

2-Iodo-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an iodine atom at the 2-position and a phenyl group at the 5-position. This structure imparts reactivity suitable for cross-coupling reactions, making it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems. The iodine substituent enhances its utility in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira reactions, enabling efficient derivatization. Its stability and well-defined reactivity profile make it a preferred choice for pharmaceutical and agrochemical research, where precise functionalization is critical. The compound’s crystalline nature also facilitates handling and purification.
2-iodo-5-phenyl-1,3,4-thiadiazole structure
1461714-16-8 structure
商品名:2-iodo-5-phenyl-1,3,4-thiadiazole
CAS番号:1461714-16-8
MF:C8H5IN2S
メガワット:288.108172178268
CID:5209586
PubChem ID:63384141

2-iodo-5-phenyl-1,3,4-thiadiazole 化学的及び物理的性質

名前と識別子

    • 2-iodo-5-phenyl-1,3,4-thiadiazole
    • 1,3,4-Thiadiazole, 2-iodo-5-phenyl-
    • インチ: 1S/C8H5IN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
    • InChIKey: IFVKWGPPUVZVRY-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CC=CC=C2)=NN=C1I

計算された属性

  • せいみつぶんしりょう: 287.922
  • どういたいしつりょう: 287.922
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54A^2

2-iodo-5-phenyl-1,3,4-thiadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-119090-0.1g
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
0.1g
$248.0 2023-06-08
Enamine
EN300-119090-100mg
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93.0%
100mg
$248.0 2023-10-03
Enamine
EN300-119090-2500mg
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93.0%
2500mg
$1399.0 2023-10-03
1PlusChem
1P01A3BH-1g
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
1g
$945.00 2024-06-20
1PlusChem
1P01A3BH-10g
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
10g
$3856.00 2024-06-20
1PlusChem
1P01A3BH-100mg
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
100mg
$358.00 2024-06-20
Enamine
EN300-119090-1000mg
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93.0%
1000mg
$714.0 2023-10-03
Enamine
EN300-119090-2.5g
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
2.5g
$1399.0 2023-06-08
Enamine
EN300-119090-10.0g
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
10g
$3069.0 2023-06-08
Enamine
EN300-119090-5.0g
2-iodo-5-phenyl-1,3,4-thiadiazole
1461714-16-8 93%
5g
$2070.0 2023-06-08

2-iodo-5-phenyl-1,3,4-thiadiazole 関連文献

2-iodo-5-phenyl-1,3,4-thiadiazoleに関する追加情報

2-Iodo-5-phenyl-1,3,4-thiadiazole: A Comprehensive Overview

2-Iodo-5-phenyl-1,3,4-thiadiazole, also known by its CAS registry number CAS No. 1461714-16-8, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of an iodo group at the 2-position and a phenyl group at the 5-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various chemical reactions and applications.

The synthesis of 2-Iodo-5-phenyl-1,3,4-thiadiazole typically involves multi-step reactions that combine sulfur chemistry with aromatic substitution. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various routes, including the use of thiourea derivatives and diazotization reactions, to optimize its synthesis. These methods not only enhance the scalability of production but also minimize environmental impact, aligning with current trends toward sustainable chemistry.

The structure of 2-Iodo-5-phenyl-1,3,4-thiadiazole is characterized by its thiadiazole ring system, which exhibits aromaticity due to conjugation between sulfur and nitrogen atoms. The iodo group at the 2-position serves as an excellent leaving group in substitution reactions, making this compound highly reactive in nucleophilic aromatic substitution (NAS) processes. This reactivity has been exploited in the development of novel materials for optoelectronic applications. For instance, studies have demonstrated that derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and stability.

In addition to its role in materials science, 2-Iodo-5-phenyl-1,3,4-thiadiazole has shown promise in medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to its investigation as a potential lead compound for drug discovery. Recent research has focused on its anti-inflammatory and antioxidant properties, which could be harnessed to develop new therapeutic agents. Furthermore, the phenyl group at the 5-position provides opportunities for further functionalization, enabling the creation of diverse pharmacophores with tailored biological activities.

The application of 2-Iodo-5-phenyl-1,3,4-thiadiazole extends beyond traditional chemical synthesis into advanced materials development. For example, it has been used as a building block for constructing coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them ideal candidates for gas storage and separation applications. Recent studies have highlighted the potential of this compound in designing MOFs with enhanced adsorption capacities for gases such as CO₂ and CH₄.

The electronic properties of 2-Iodo-5-phenyl-1,3,4-thiadiazole have also been leveraged in the field of electrochemistry. Its ability to undergo redox reactions makes it a suitable candidate for use in batteries and supercapacitors. Researchers have explored its integration into electrode materials to improve energy storage capabilities. Preliminary results indicate that derivatives of this compound can enhance both the specific capacitance and cycling stability of supercapacitors.

In conclusion, 2-Iodo-CAS No. 1461714_5_iodo_5_phenyl_1_3_4_thiadiazole stands as a multifaceted compound with applications spanning synthetic chemistry

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